

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(chloromethyl)-1-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms and are a significant scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] This particular derivative is functionalized with a reactive chloromethyl group, making it a valuable building block and intermediate for the synthesis of more complex molecules. Its structural features allow for various chemical modifications, particularly nucleophilic substitution at the chloromethyl position.[5]

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **5-(chloromethyl)-1-methyl-1H-pyrazole**, intended to serve as a technical resource for professionals in research and drug development.

Molecular Structure and Chemical Identifiers

The core of the molecule is a 1-methyl-1H-pyrazole ring, which is substituted at the 5-position with a chloromethyl (-CH₂Cl) group.

Caption: 2D structure of **5-(chloromethyl)-1-methyl-1H-pyrazole**.

Chemical Identity

A summary of the key identifiers for **5-(chloromethyl)-1-methyl-1H-pyrazole** is provided in the table below.

Identifier	Value	Source
IUPAC Name	5-(chloromethyl)-1-methyl-1H-pyrazole	PubChem
Synonyms	5-(chloromethyl)-1-methylpyrazole	[6]
CAS Number	135335-31-0	Inferred
Molecular Formula	C ₅ H ₇ ClN ₂	[6]
Molecular Weight	130.58 g/mol	[6]
Canonical SMILES	CN1C(=CC=N1)CCl	[6]
InChI	InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3	[6]
InChIKey	DMALVWVARIVUJD-UHFFFAOYSA-N	[6]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

Quantitative physicochemical data are crucial for predicting the behavior of a compound in biological and chemical systems.

Property	Predicted Value	Source
XlogP	0.7	[6]
Monoisotopic Mass	130.02977 Da	[6]

Spectroscopic Data

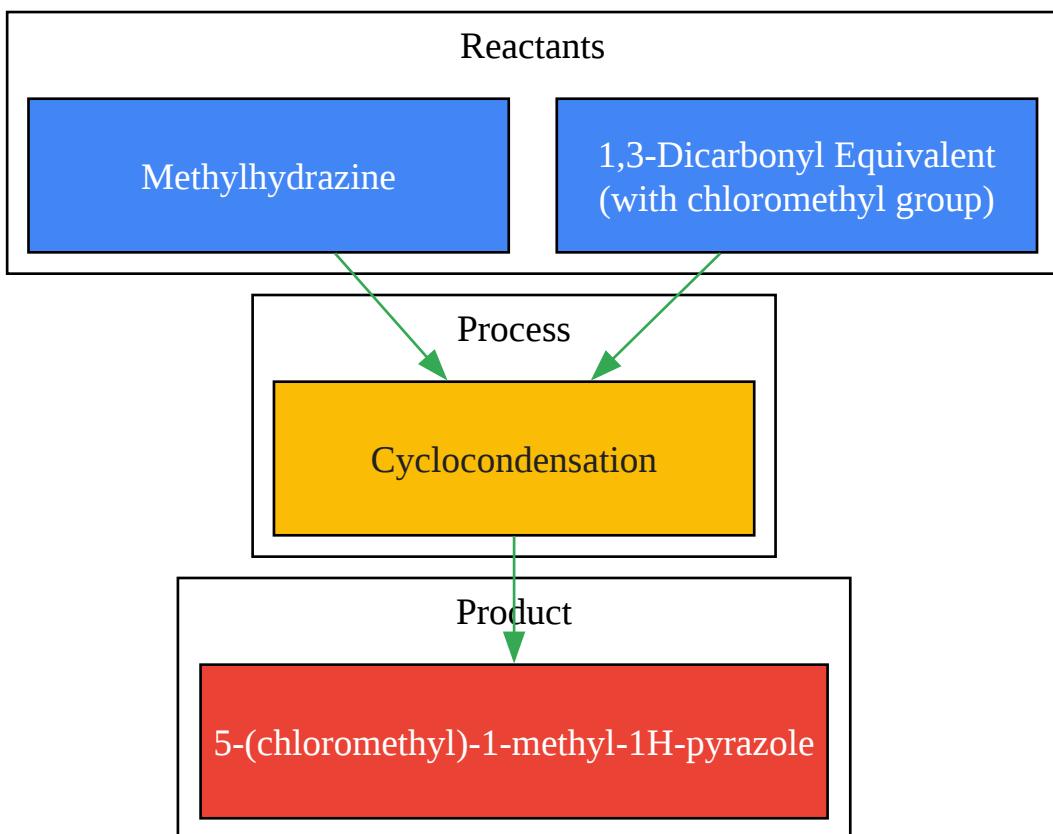
While specific experimental spectra for this exact molecule are not detailed in the provided search results, analysis can be inferred from related pyrazole structures.^{[7][8]}

- ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons (a singlet), the chloromethyl protons (a singlet), and the two protons on the pyrazole ring (two distinct signals, likely doublets).
- ¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule: two aromatic carbons of the pyrazole ring, the carbon of the chloromethyl group, the carbon of the methyl group, and the substituted carbon of the pyrazole ring.
- Mass Spectrometry: Mass spectrometry would confirm the molecular weight.^[7] The molecular ion peak [M]⁺ would be observed at m/z 130, with a characteristic isotopic pattern [M+2] at m/z 132 due to the presence of the ³⁷Cl isotope.^{[6][7]}

Synthesis and Reactivity

General Synthesis Protocols

The synthesis of substituted pyrazoles can be achieved through several established methodologies. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.^{[3][9]}



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Caption: General synthetic workflow for pyrazole formation.

Experimental Protocol (General Example):

- Reaction Setup: A suitable 1,3-dicarbonyl precursor is dissolved in a solvent such as ethanol or acetic acid.
- Hydrazine Addition: Methylhydrazine is added to the solution, often at room temperature or with gentle heating.
- Cyclization: The reaction mixture is stirred for a period ranging from a few hours to overnight to allow for the cyclocondensation to complete.
- Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired pyrazole derivative.^[3]

Chemical Reactivity

The primary site of reactivity on **5-(chloromethyl)-1-methyl-1H-pyrazole** is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.[\[5\]](#)

- Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alkoxides to displace the chloride and form new C-N, C-S, or C-O bonds, respectively. This is a key reaction for building more complex drug-like molecules.[\[5\]](#)

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Scaffold for Drug Discovery: **5-(chloromethyl)-1-methyl-1H-pyrazole** serves as a versatile intermediate. Its reactive handle allows for its incorporation into larger molecules, enabling the exploration of chemical space around the pyrazole core to optimize binding to biological targets.[\[5\]](#)[\[10\]](#)
- Potential Biological Activities: Derivatives of pyrazoles have demonstrated a broad spectrum of biological activities, including:
 - Anti-inflammatory properties[\[1\]](#)[\[4\]](#)
 - Antimicrobial and antifungal effects[\[1\]](#)[\[5\]](#)
 - Anticancer and antitumor activity[\[4\]](#)[\[5\]](#)
 - Anticonvulsant properties[\[1\]](#)

Safety and Handling

While a specific safety data sheet (SDS) for **5-(chloromethyl)-1-methyl-1H-pyrazole** was not found, data from closely related pyrazole compounds provide guidance on necessary

precautions. The hydrochloride salt, for instance, is classified as harmful if swallowed and causes severe skin burns and eye damage.[11]

Hazard Identification (General for related compounds)

- H302: Harmful if swallowed.[11][12]
- H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[11]
- H318 / H319: Causes serious eye damage / Causes serious eye irritation.[11][12]

Recommended Precautionary Measures

- P261/P260: Avoid breathing dust/fumes/gas/mist/vapors/spray.[11]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
- Handling: Use only in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][13]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281641#5-chloromethyl-1-methyl-1h-pyrazole-molecular-structure]

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